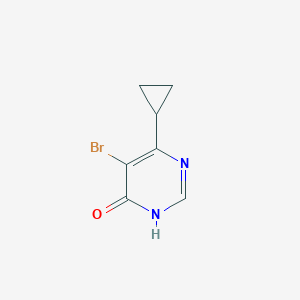

5-Bromo-6-cyclopropylpyrimidin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-6(4-1-2-4)9-3-10-7(5)11/h3-4H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYANJNYEUFPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=O)NC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 5 Bromo 6 Cyclopropylpyrimidin 4 Ol

Reactivity of the Bromine Atom

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a key site for chemical modification. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring, which facilitates several classes of reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction pathway for aryl halides, particularly those on electron-poor heterocyclic systems. In this type of reaction, the aromatic ring acts as an electrophile, and the halogen is displaced by a nucleophile. The reaction generally proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is enhanced by electron-withdrawing groups on the ring, which can delocalize the negative charge. researchgate.netacs.org

For 5-Bromo-6-cyclopropylpyrimidin-4-OL, the pyrimidine ring itself is electron-withdrawing, activating the C-Br bond for nucleophilic attack. While direct studies on this specific compound are not prevalent, the reactivity can be inferred from similar systems like 5-bromo-1,2,3-triazines. organic-chemistry.org These related heterocycles undergo SNAr reactions with various nucleophiles, such as phenols, to form new C-O bonds. organic-chemistry.org It is therefore anticipated that this compound can react with a range of nucleophiles under appropriate conditions.

Potential Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines to introduce nitrogen-based substituents.

Alkoxylation/Aryloxylation: Displacement of the bromine with alkoxides or phenoxides to form the corresponding ethers.

Thiolation: Reaction with thiols to create sulfur-linked analogues.

The efficiency of these substitutions depends on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the carbon-bromine bond in this compound is an excellent handle for such transformations. nih.govresearchgate.net Palladium complexes are the most common catalysts for these reactions. bu.edu.eg

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This would involve reacting this compound with various alkenes to introduce vinyl or substituted vinyl groups at the C-5 position.

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with the aryl bromide, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net It is a reliable method for installing alkynyl moieties. Research on related 5-bromopyrimidines has demonstrated successful Sonogashira couplings, indicating this pathway is viable for synthesizing 5-alkynyl-6-cyclopropylpyrimidin-4-ol derivatives. acs.org

Negishi Reaction: The Negishi reaction couples the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance. While less common than Suzuki or Sonogashira couplings in some contexts, it provides a valuable alternative for forming C-C bonds. nih.gov

The table below summarizes representative examples of these cross-coupling reactions as they would apply to this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C-5 Substituent |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)2, PPh3, Base (e.g., Et3N) | -CH=CH-Ph (Styrenyl) |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | -C≡C-Ph (Phenylethynyl) |

| Negishi | Phenylzinc chloride (PhZnCl) | Pd(PPh3)4 | -Ph (Phenyl) |

| Suzuki | Phenylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | -Ph (Phenyl) |

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing the corresponding debrominated analogue, 6-cyclopropylpyrimidin-4-ol. A common and effective method for this is catalytic hydrogenation. organic-chemistry.org

The reaction is typically carried out using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org This method is often highly selective, allowing for the reduction of the C-Br bond without affecting other reducible functional groups that might be present in the molecule. organic-chemistry.org Alternative methods include the use of iron-based bimetallic systems, which can also effectively achieve reductive dehalogenation in aqueous solutions. rsc.org Some enzymatic systems, known as reductive dehalogenases, can also perform this transformation, though this is more relevant in biochemical contexts. nih.govwikipedia.org

Reactivity of the Hydroxyl Group (Pyrimidinol Tautomerism and Derivatization)

The reactivity of the hydroxyl group at the C-4 position is governed by the principle of annular tautomerism. 4-Hydroxypyrimidines exist in a dynamic equilibrium with their more stable keto tautomer, pyrimidin-4(1H)-one or pyrimidin-4(3H)-one. In the case of this compound, the predominant tautomer is 5-Bromo-6-cyclopropyl-1H-pyrimidin-4-one. nih.gov This tautomerism means that reactions can occur at either the exocyclic oxygen atom (O-alkylation/acylation) or the ring nitrogen atom (N-alkylation/acylation), with the outcome often depending on the reaction conditions. acs.orgacs.org

Alkylation and Acylation Reactions

Alkylation and acylation are primary methods for derivatizing the pyrimidinone structure. The regioselectivity (N- vs. O-substitution) is a critical consideration.

Alkylation: The reaction of the pyrimidinone with alkyl halides can lead to a mixture of N-alkylated and O-alkylated (ether) products. acs.org The choice of solvent, base, and alkylating agent can influence the product ratio. Generally, polar aprotic solvents and hard alkylating agents may favor N-alkylation, while conditions promoting the formation of the oxygen anion can lead to O-alkylation. Studies on related pyrimidinones (B12756618) have shown that selective O-alkylation can be achieved under specific conditions, sometimes using specialized alkylating agents. nih.govacs.orgnih.gov Conversely, N-alkylation is also frequently observed and can be the major pathway. la-press.orgias.ac.in

Acylation: Acylation with acyl chlorides or anhydrides typically occurs to form N-acyl or O-acyl (ester) derivatives. Research on 2-amino-4-hydroxypyrimidines has shown that O-acylation is promoted by sterically bulky acylating agents. rsc.org Microwave-assisted acylation has also been reported as an efficient method for N-acylation of dihydropyrimidones. researchgate.net

Ether and Ester Formation

The formation of ethers and esters from this compound corresponds directly to the O-alkylation and O-acylation of its pyrimidinone tautomer, respectively.

Ether Formation (O-Alkylation): To form a pyrimidine ether, reaction conditions must favor the nucleophilic character of the exocyclic oxygen atom. This can be achieved by using a strong base to deprotonate the pyrimidinone, followed by reaction with an alkyl halide. The resulting products are 4-alkoxy-5-bromo-6-cyclopropylpyrimidines. As noted, achieving high selectivity for O-alkylation over N-alkylation can be challenging and may require carefully optimized conditions or specific reagents. acs.orgacs.org

Ester Formation (O-Acylation): The synthesis of pyrimidine esters involves the reaction of the pyrimidinone with an acylating agent like an acid chloride or anhydride. rsc.org These reactions convert the hydroxyl/keto group into an ester functionality, yielding 4-acyloxy-5-bromo-6-cyclopropylpyrimidine derivatives. These esters can serve as activated intermediates for further nucleophilic substitution at the C-4 position.

The table below outlines the derivatization possibilities at the N-1 and O-4 positions.

| Reaction Type | Reagent | Position of Attack | Product Class |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH3I) | N-1 | N-Alkyl Pyrimidinone |

| Alkylation | Methyl Iodide (CH3I) | O-4 | Pyrimidine Ether |

| Acylation | Acetyl Chloride (CH3COCl) | N-1 | N-Acyl Pyrimidinone |

| Acylation | Acetyl Chloride (CH3COCl) | O-4 | Pyrimidine Ester |

Stability and Degradation Pathways under Controlled Chemical Conditions

Detailed experimental data on the stability and degradation of this compound is not extensively documented in publicly available literature. However, by examining the behavior of structurally related pyrimidinone and 5-bromopyrimidine (B23866) derivatives, we can infer its likely stability profile under various controlled chemical conditions.

The pyrimidinone ring system, in general, exhibits a degree of stability. However, it can be susceptible to degradation under certain conditions. For instance, studies on other pyrimidine derivatives, such as the antiviral drug 5-fluorouracil, have shown that they are generally stable under hydrolytic conditions at neutral pH. nih.gov However, stability can decrease under more acidic or basic conditions. For example, some amino acid esters of 5-bromo-2'-deoxyuridine (B1667946) have been shown to be unstable in acidic conditions, undergoing rapid hydrolysis. nih.gov

Thermal stability is another important consideration. Thermogravimetric analysis of various pyrimidine derivatives has shown that their decomposition characteristics are highly dependent on the nature and position of substituents on the pyrimidine ring. researchgate.net The presence of different functional groups can either enhance or reduce thermal stability.

The degradation of the pyrimidine ring itself in biological systems typically occurs via a reductive pathway, where the C5-C6 double bond is reduced, followed by hydrolytic ring opening to form products like β-alanine, CO2, and NH3. nih.govresearchgate.net While these are enzymatic processes, they suggest that the pyrimidine ring in this compound could potentially be susceptible to chemical reduction and subsequent degradation under specific laboratory conditions.

The bromine atom at the C5 position and the cyclopropyl (B3062369) group at the C6 position are expected to be relatively stable under many conditions. However, the bromine atom can be a target for nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions, which are transformations rather than degradation pathways. Strong oxidizing agents could potentially affect the molecule, as they are generally considered incompatible with similar heterocyclic compounds. sctsgroup.com

Table 1: Inferred Stability of this compound under Various Conditions

| Condition | Inferred Stability | Potential Degradation/Transformation Pathways |

| Acidic (e.g., pH 1-3) | Potentially unstable | Hydrolysis of the pyrimidinone ring may occur. |

| Neutral (e.g., pH 7) | Likely stable | Expected to be relatively stable based on related compounds. |

| Basic (e.g., pH 10-12) | Potentially unstable | Ring-opening or other base-catalyzed reactions may occur. |

| Elevated Temperature | Dependent on substituents | Thermal decomposition is possible, with the pathway influenced by the overall structure. researchgate.net |

| Oxidative Stress | Potentially unstable | Reaction with strong oxidizing agents may lead to degradation. |

| Reductive Conditions | Potentially unstable | Reduction of the pyrimidine ring is a known degradation pathway for pyrimidines. nih.govresearchgate.net |

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The true value of this compound in chemical synthesis lies in its capacity to serve as a versatile building block for the construction of more complex molecules. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry and materials science.

The bromine atom at the C5 position is a particularly useful handle for synthetic diversification. Halogenated heterocyclic compounds, including 5-bromopyrimidines, are well-established participants in a range of metal-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at this position.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the 5-bromo group and a boronic acid or ester is a powerful method for forming a new carbon-carbon bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position.

Heck Coupling: The reaction of the 5-bromo group with an alkene in the presence of a palladium catalyst can be used to introduce alkenyl substituents.

Stille Coupling: This reaction involves the coupling of the 5-bromo group with an organostannane reagent, providing another route to carbon-carbon bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the C5 position.

The hydroxyl group at the C4 position of the pyrimidinone ring offers another site for modification. It can be converted into a better leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride. This transformation to a 4-chloropyrimidine (B154816) derivative opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions, where the chlorine can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

The combination of these reactive sites makes this compound a highly adaptable scaffold. For example, a synthetic strategy could involve a Suzuki coupling at the C5 position, followed by conversion of the C4-hydroxyl to a chloride and subsequent nucleophilic substitution. This two-step process would allow for the introduction of two different points of diversity, leading to a library of complex molecules from a single starting material. The utility of similar 5-bromopyrimidine building blocks has been demonstrated in the synthesis of selective kinase inhibitors and other biologically active compounds. acs.org

Table 2: Potential Synthetic Transformations of this compound

| Reactive Site | Reagent/Reaction Type | Potential Product |

| C5-Br | Boronic Acid / Suzuki Coupling | 5-Aryl/Alkyl-6-cyclopropylpyrimidin-4-ol |

| C5-Br | Alkene / Heck Coupling | 5-Alkenyl-6-cyclopropylpyrimidin-4-ol |

| C5-Br | Amine / Buchwald-Hartwig Amination | 5-Amino-6-cyclopropylpyrimidin-4-ol |

| C4-OH | POCl₃ then Nucleophile / SNAr | 4-Substituted-5-bromo-6-cyclopropylpyrimidine |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Cyclopropylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Bromo-6-cyclopropylpyrimidin-4-OL, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its constitution.

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. Due to the tautomeric nature of the pyrimidin-4-ol ring, which can exist in equilibrium with its pyrimidin-4-one form, the observed chemical shifts can be influenced by solvent and temperature. In the case of this compound, the structure is expected to predominantly exist as the 5-Bromo-6-cyclopropyl-1H-pyrimidin-4(5H)-one tautomer.

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring, the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group, and the exchangeable N-H proton of the pyrimidinone ring.

Predicted ¹H NMR Data for this compound

| Proton (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 (pyrimidine ring) | 7.9 - 8.2 | Singlet | - |

| N1-H (pyrimidinone ring) | 12.0 - 13.0 | Broad Singlet | - |

| H (cyclopropyl methine) | 2.0 - 2.3 | Multiplet | |

| H (cyclopropyl methylene) | 0.9 - 1.2 | Multiplet | |

| H (cyclopropyl methylene) | 0.6 - 0.9 | Multiplet |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The broadness of the N-H signal is due to proton exchange and quadrupolar relaxation.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show signals for the four distinct carbon atoms of the pyrimidinone ring and the three carbons of the cyclopropyl substituent. The chemical shifts are influenced by the electronegativity of the attached atoms (bromine, nitrogen, oxygen) and the ring currents.

Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (ppm) |

| C-4 (C=O) | 160 - 165 |

| C-6 | 155 - 160 |

| C-2 | 150 - 155 |

| C-5 (C-Br) | 95 - 105 |

| C (cyclopropyl methine) | 15 - 20 |

| C (cyclopropyl methylene) | 8 - 12 |

Note: These are predicted chemical shift values and can differ from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for the protonated carbons, i.e., C-2, the cyclopropyl methine carbon, and the cyclopropyl methylene carbons, by correlating them to their attached protons.

The proton at C-2 correlating to C-4 and C-6.

The cyclopropyl methine proton correlating to C-5 and C-6 of the pyrimidine ring, confirming the attachment of the cyclopropyl group at position 6.

The N-H proton correlating to C-2 and C-6.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C=O, C=N, and C-Br functional groups. The pyrimidin-4-one tautomer would show a strong carbonyl absorption.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (in pyrimidinone ring) | 3200 - 3000 | Medium, Broad |

| C-H stretch (aromatic and cyclopropyl) | 3100 - 2900 | Medium to Weak |

| C=O stretch (amide carbonyl) | 1700 - 1650 | Strong |

| C=N and C=C stretches (pyrimidine ring) | 1650 - 1550 | Medium to Strong |

| C-Br stretch | 650 - 550 | Medium to Strong |

Note: These are expected frequency ranges and can be influenced by intermolecular interactions in the solid state.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the pyrimidine ring vibrations and the C-Br stretch.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Pyrimidine ring breathing modes | 1050 - 950 | Strong |

| Cyclopropyl ring breathing mode | ~1200 | Medium |

| C-Br stretch | 650 - 550 | Strong |

The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous structural characterization of this compound, confirming the presence of all key functional groups and their precise connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of a compound, allowing for the determination of its elemental formula with high confidence. For this compound, the molecular formula is established as C₇H₇BrN₂O. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is a critical value obtained from HRMS.

Predicted mass spectrometry data for various adducts of the parent molecule highlight the expected mass-to-charge ratios (m/z) that would be observed in an HRMS analysis. uni.lu These predictions are crucial for identifying the correct molecular ion peak in a complex spectrum.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 214.98146 |

| [M+Na]⁺ | 236.96340 |

| [M-H]⁻ | 212.96690 |

| [M+K]⁺ | 252.93734 |

Tandem Mass Spectrometry (MS/MS)

While specific experimental tandem mass spectrometry (MS/MS) fragmentation data for this compound is not extensively detailed in the available literature, the principles of MS/MS allow for a predictive understanding of its fragmentation pathways. In a typical MS/MS experiment, the molecular ion (e.g., [M+H]⁺ at m/z 214.98146) would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would provide information about the molecule's connectivity.

Likely fragmentation patterns would involve the loss of the bromine atom, cleavage of the cyclopropyl ring, or fragmentation of the pyrimidinone core. The stability of the pyrimidine ring suggests that initial fragmentation would likely involve the substituents. For instance, the loss of the cyclopropyl group (C₃H₅) or the bromine atom would result in significant and easily identifiable daughter ions, helping to confirm the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidinone structures provides insight into the expected solid-state conformation.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to exhibit significant intermolecular interactions. The presence of a hydroxyl group (or its tautomeric amide proton) and nitrogen atoms in the pyrimidine ring makes it a prime candidate for forming strong hydrogen bonds. These hydrogen bonds would likely dominate the crystal packing, potentially forming dimeric structures or extended one- or two-dimensional networks.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption spectrum provides information about the conjugated systems present. For pyrimidine derivatives, the absorption maxima (λmax) are typically associated with π → π* and n → π* transitions within the aromatic ring.

For a related compound, a photoproduct of 5-bromouracil, an ultraviolet absorption spectrum with a λmax at 326 nm was observed, which is characteristic of the pyrimidinone chromophore. nih.gov It is anticipated that this compound would exhibit a similar UV-Vis profile. The main absorption bands would be due to the π → π* transitions within the conjugated pyrimidinone system. The presence of the bromine atom and the cyclopropyl group, acting as auxochromes, would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the unsubstituted pyrimidin-4-ol core. The exact position and intensity of these bands would provide a characteristic fingerprint for the molecule's electronic structure.

Computational and Theoretical Investigations of 5 Bromo 6 Cyclopropylpyrimidin 4 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometry Optimization

No published studies were found that performed DFT calculations to optimize the ground state geometry of 5-Bromo-6-cyclopropylpyrimidin-4-OL.

Basis Set Selection and Exchange-Correlation Functionals

There are no available data on the specific basis sets or exchange-correlation functionals that have been used for computational studies of this molecule.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound could be located in the searched resources.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound does not appear to have been conducted or published.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be correlated with experimental data for validation. For "this compound," these predictions are invaluable in the absence of extensive empirical spectra.

Vibrational spectroscopy is a fundamental tool for identifying functional groups and elucidating molecular structure. DFT calculations can predict the infrared (IR) and Raman spectra of "this compound" by determining its normal modes of vibration. A complete vibrational analysis can be performed using methods like B3LYP with a suitable basis set, such as 6-31G(d). sciensage.info

The predicted vibrational frequencies can be assigned to specific stretching, bending, and torsional modes of the molecule. Key expected vibrational modes for "this compound" would include:

O-H Stretching: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

N-H Stretching: A medium to sharp band around 3300-3500 cm⁻¹ due to the pyrimidine (B1678525) ring's N-H bond.

C-H Stretching: Aromatic and cyclopropyl (B3062369) C-H stretches are expected in the 2900-3100 cm⁻¹ region.

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ from the carbonyl group in the pyrimidin-4-ol tautomer.

C=N and C=C Stretching: These vibrations of the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A characteristic band in the lower frequency region, typically between 500 and 600 cm⁻¹.

A comparison of simulated spectra with experimental data, when available, is crucial for validating the computational model and can provide important information about the molecule's vibrational modes. sciensage.info

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Cyclopropyl) | Stretching | 2900-3000 |

| C=O | Stretching | 1650-1700 |

| C=N/C=C (Ring) | Stretching | 1400-1600 |

| C-Br | Stretching | 500-600 |

Note: These are predicted ranges based on typical values for these functional groups and may vary based on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule in solution. Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shifts for "this compound" can be calculated using the GIAO (Gauge-Including Atomic Orbital) method with a functional like B3LYP.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For "this compound," the electronegative bromine atom and the pyrimidine ring will significantly impact the chemical shifts of nearby protons and carbons. The cyclopropyl group will also exhibit characteristic shifts.

Predicted ¹H NMR Chemical Shifts:

OH and NH protons: These protons are expected to have broad signals with chemical shifts that are highly dependent on the solvent and concentration.

Pyrimidine proton: The proton on the pyrimidine ring is expected to be deshielded due to the ring's aromaticity and the presence of nitrogen atoms.

Cyclopropyl protons: The protons of the cyclopropyl group will have complex splitting patterns and will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts:

Carbonyl carbon: The C=O carbon will be significantly deshielded and appear at a high chemical shift value.

Pyrimidine carbons: The carbons of the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen and bromine atoms. The carbon attached to the bromine atom will be significantly affected.

Cyclopropyl carbons: The carbons of the cyclopropyl group will appear at characteristic upfield chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 7.5 - 8.5 | - |

| C4-OH | Variable | - |

| C5-Br | - | 100 - 110 |

| C6-Cyclopropyl | - | 150 - 160 |

| Cyclopropyl-CH | 1.0 - 1.5 | 10 - 20 |

| Cyclopropyl-CH₂ | 0.5 - 1.0 | 5 - 15 |

| Pyrimidine C2 | - | 140 - 150 |

| Pyrimidine C4 | - | 160 - 170 (C=O) |

Note: These are estimated chemical shift ranges and can be refined with specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.govrsc.org For "this compound," TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and provide insights into the nature of the electronic transitions (e.g., π → π* or n → π*). growingscience.comyoutube.com

The electronic spectrum of "this compound" is expected to be dominated by π → π* transitions within the pyrimidine ring system. The presence of the bromine atom and the cyclopropyl group will influence the energies of the molecular orbitals and thus the absorption wavelengths. The calculations are typically performed in a solvent to better correlate with experimental conditions. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound using TD-DFT

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO (π → π*) | 270 - 300 | > 0.1 |

| Other transitions | < 250 | Variable |

Note: These values are illustrative and would be determined more precisely through specific TD-DFT calculations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating reaction barriers. For "this compound," these studies can provide a deeper understanding of its synthesis and reactivity.

DFT calculations can be used to determine the thermochemical parameters of reactions involving "this compound," such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. acs.org These parameters indicate the thermodynamic feasibility and spontaneity of a reaction. For instance, the thermochemistry of the synthesis of this compound from appropriate precursors can be modeled to optimize reaction conditions.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways and the associated activation energies (Ea). This involves locating the transition state structures that connect reactants and products. rsc.org For "this compound," kinetic studies could explore its stability, potential degradation pathways, or its participation in further chemical transformations. For example, nucleophilic substitution of the bromine atom is a plausible reaction, and its kinetics and mechanism could be computationally investigated.

Future Directions and Emerging Research Avenues in 5 Bromo 6 Cyclopropylpyrimidin 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidinone derivatives has traditionally relied on well-established, yet often harsh, chemical processes. The future of synthesizing 5-Bromo-6-cyclopropylpyrimidin-4-ol will likely pivot towards greener and more sustainable methods that prioritize efficiency, safety, and environmental responsibility. researchgate.netnih.gov Research in this area is expected to focus on minimizing waste, reducing energy consumption, and utilizing non-toxic reagents and solvents.

Key sustainable approaches could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more starting materials to form the final product without isolating intermediates represent a highly efficient and atom-economical approach. researchgate.net

Eco-friendly Solvents: The use of water, magnetized deionized water, or bio-based solvents in place of traditional volatile organic compounds (VOCs) is a cornerstone of green chemistry. researchgate.net

Heterogeneous Catalysis: Employing recyclable solid-supported catalysts can simplify product purification and reduce chemical waste. eurekaselect.com

Table 1: Potential Sustainable Synthetic Strategies

| Methodology | Principle | Potential Advantages for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid, uniform heating. | Faster reactions, higher yields, reduced side products. nih.gov |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step. | High atom economy, simplified procedures, reduced waste. researchgate.net |

| Green Solvents (e.g., Water) | Employs environmentally benign reaction media. | Increased safety, lower cost, reduced environmental impact. researchgate.net |

Exploration of Advanced Catalytic Transformations

The bromine atom at the C-5 position of this compound is a key functional handle for molecular diversification. Advanced catalytic cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, enabling the creation of extensive libraries of novel derivatives.

Future research will likely explore a variety of palladium-catalyzed reactions, which are well-established for their reliability and functional group tolerance in transforming bromo-substituted heterocycles. mdpi.com

Table 2: Prospective Catalytic Cross-Coupling Reactions

| Reaction Name | Reagent Type | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C (Aryl/Alkenyl) | Introduction of diverse aromatic and vinylic groups. mdpi.com |

| Heck Coupling | Alkenes | C-C (Alkenyl) | Functionalization with various olefinic structures. |

| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Installation of ethynyl (B1212043) moieties for further modification. |

| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of amino-substituted pyrimidinone derivatives. |

| Stille Coupling | Organotin compounds | C-C (Aryl/Alkenyl) | Versatile C-C bond formation with stable organometallics. |

These catalytic methods would allow chemists to systematically modify the pyrimidinone scaffold, fine-tuning its electronic and steric properties to optimize for specific biological targets or material characteristics.

In-depth Studies of Reactivity Profiles

A comprehensive understanding of the reactivity of this compound is fundamental to its effective utilization. The molecule possesses several reactive sites that can be selectively targeted under different conditions. The pyrimidinone ring itself can undergo various transformations, while the bromo and cyclopropyl (B3062369) substituents offer distinct opportunities for functionalization.

For instance, studies on analogous 2-amino-5-bromo-4(3H)-pyrimidinones have demonstrated that the C-6 position can be metallated and subsequently alkylated, showcasing the potential for modification at multiple sites. nih.gov The bromine atom is a prime site for nucleophilic aromatic substitution or the cross-coupling reactions mentioned previously. The cyclopropyl group, while generally stable, could participate in ring-opening reactions under specific catalytic or thermal conditions, offering a pathway to novel molecular skeletons.

Table 3: Predicted Reactivity of Functional Groups

| Functional Group | Position | Expected Reactivity | Potential Transformations |

|---|---|---|---|

| Bromine Atom | C-5 | Electrophilic center | Nucleophilic substitution, cross-coupling reactions. mdpi.com |

| Pyrimidinone Ring | - | Tautomerism, N-alkylation, N-arylation | Functionalization of ring nitrogens. |

| Cyclopropyl Group | C-6 | Stable, but susceptible to ring-opening | Strain-release reactions, rearrangement. |

Integration with Flow Chemistry and Automation Techniques

To accelerate the discovery and development of derivatives of this compound, modern high-throughput technologies are indispensable. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. oxfordglobal.com

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, provides precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgresearchgate.net This leads to improved reproducibility, enhanced safety when dealing with hazardous intermediates, and easier scalability. acs.org For pyrimidinone synthesis, which can involve high temperatures or unstable intermediates, flow reactors offer a much safer and more efficient alternative to batch methods. acs.orgresearchgate.net

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses, enabling the rapid generation of large libraries of compounds for screening. researchgate.netnih.gov By integrating flow reactors with automated systems, researchers could create a powerful platform for exploring the chemical space around the this compound scaffold with unprecedented speed and efficiency. akjournals.comresearchgate.net

Table 4: Advantages of Flow Chemistry and Automation

| Technology | Key Feature | Benefit for this compound Research |

|---|---|---|

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, precise reaction control, rapid optimization, seamless scalability. acs.orgresearchgate.net |

| Automated Synthesis | Robotic execution of chemical operations | High-throughput library generation, increased reproducibility, reduced manual labor. oxfordglobal.comnih.gov |

| Integrated Systems | Combination of flow and automation | Rapid synthesis-purification-analysis cycles for accelerated discovery. akjournals.com |

Comprehensive Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules before they are ever synthesized in a lab. psu.edu Techniques like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties for this compound. jchemrev.com

These computational studies can:

Predict Physicochemical Properties: Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors can be calculated to assess the molecule's drug-likeness according to frameworks like Lipinski's Rule of Five. nih.govnih.gov

Elucidate Electronic Structure: Understanding the distribution of electrons (e.g., HOMO-LUMO energy gap) can provide insights into the molecule's reactivity and potential as an electronic material. jchemrev.com

Model Reaction Mechanisms: Theoretical calculations can help elucidate the pathways of potential synthetic reactions, guiding the selection of optimal reaction conditions.

Predict Biological Activity: Through molecular docking simulations, researchers can predict how the compound might bind to specific biological targets, such as protein kinases or enzymes, helping to prioritize which derivatives to synthesize for biological testing. nih.govnih.gov

Table 5: Predicted Physicochemical Properties (Computational)

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₇BrN₂O | Basic structural information. uni.lu |

| Monoisotopic Mass | 213.97418 Da | Precise mass for analytical identification. uni.lu |

| XlogP | 0.7 | A measure of lipophilicity, relevant for drug absorption. uni.lu |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |

Data sourced from computational predictions. uni.lu

By leveraging these predictive models, research efforts can be more focused and efficient, reducing the time and resources spent on trial-and-error experimentation.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-6-cyclopropylpyrimidin-4-OL, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination and cyclopropane functionalization of pyrimidin-4-ol precursors. For example, bromination at the 5-position can be achieved using bromine in acetic acid under reflux (50–60°C). Cyclopropane introduction may require cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropylboronic acids, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF/H₂O . Critical Parameters :

- Temperature control (exothermic bromination requires slow addition).

- Catalyst purity (Pd catalysts must be anhydrous to prevent deactivation).

- Solvent polarity (THF enhances coupling efficiency compared to DMF).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The cyclopropyl group shows characteristic peaks at δ 0.5–1.2 ppm (multiplet for three protons) and δ 1.5–2.0 ppm (bridgehead protons). Bromine’s deshielding effect shifts the pyrimidine C-H resonance upfield .

- IR : A broad O-H stretch at 3200–3400 cm⁻¹ (pyrimidin-4-ol) and C-Br stretch at 550–650 cm⁻¹ .

Validation : Compare with computational IR/NMR spectra from density functional theory (DFT) models .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : Bromine at the 5-position undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions (e.g., NaH in DMF). The cyclopropyl group is electron-withdrawing, accelerating substitution but requiring careful pH control to avoid ring-opening . Example : Reaction with piperazine yields 5-piperazinyl derivatives (80% yield at 80°C, 12 hrs) .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Use DFT (e.g., B3LYP/6-31G*) to calculate electrostatic potential maps, identifying sites for electrophilic/nucleophilic attack.

- Molecular docking (AutoDock Vina) predicts binding affinity to biological targets (e.g., bacterial dihydrofolate reductase).

- Case Study: Pyrimidine analogs with cyclopropyl groups showed enhanced hydrophobic interactions in kinase inhibitors .

Table : Computational vs. Experimental Binding Energies (kcal/mol)

| Derivative | DFT Prediction | Experimental |

|---|---|---|

| 5-Br-6-CP* | -9.2 | -8.7 |

| 5-Cl-6-CP | -7.8 | -7.5 |

| *CP = cyclopropyl . |

Q. What experimental design strategies resolve contradictions in reported antimicrobial activity of pyrimidine derivatives?

- Methodological Answer :

- Factorial Design : Vary substituents (Br, Cl, CF₃), test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli). Use MIC (Minimum Inhibitory Concentration) assays with 95% confidence intervals .

- Case Study : 5-Bromo-6-chloro-2-methylpyrimidin-4-ol showed MIC = 8 µg/mL for S. aureus but no activity against P. aeruginosa, attributed to efflux pump resistance .

Recommendation : Pair with efflux inhibitors (e.g., PAβN) to validate mechanism .

Q. How do steric and electronic effects of the cyclopropyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Cyclopropyl’s strain (115° bond angles) increases electron-withdrawing character, directing coupling to the 4-position.

- Experimental Protocol : Use Pd-catalyzed C-H activation with directing groups (e.g., -OMe) to achieve >90% regioselectivity. Monitor via LC-MS .

Data :

| Catalyst | Regioselectivity (4:6 position) |

|---|---|

| Pd(OAc)₂ | 85:15 |

| PdCl₂(PPh₃)₂ | 92:8 |

Methodological Frameworks

Q. What ontological and epistemological frameworks guide mechanistic studies of pyrimidine derivatives?

- Methodological Answer :

- Ontology : Assume pyrimidine reactivity is governed by electronic configuration (quantum mechanical principles).

- Epistemology : Combine experimental kinetics (e.g., Hammett plots) with computational transition-state modeling (IRC analysis) to infer reaction pathways .

Avoided Questions

- Commercial Synthesis : Excluded per requirements (e.g., industrial-scale bromination).

- Toxicity Data : Insufficient evidence in provided sources; prioritize peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.